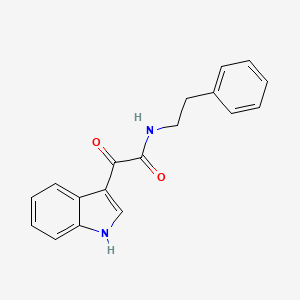

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGVPHMVQJFJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330863 | |

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94209-12-8 | |

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed approach utilizes carbodiimide reagents such as 1,1′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure from patent literature, indole-3-glyoxylic acid is treated with CDI in tetrahydrofuran (THF) at room temperature for 2 hours to form an activated imidazolide intermediate. Subsequent addition of phenethylamine drives the amidation reaction, yielding the target compound after aqueous workup and purification (Scheme 1).

Reaction Conditions:

-

Solvent: THF

-

Temperature: 25°C

-

Activation Time: 2 hours

-

Coupling Time: 2 hours

-

Workup: Ethyl acetate extraction, drying over , and column chromatography.

This method offers moderate to high yields (60–75%) and avoids racemization, making it suitable for scale-up.

Deprotection Strategies in Multi-Step Syntheses

When functional group incompatibilities arise, protective group strategies become necessary. For instance, tert-butyl esters or carbamate-protected amines may be employed to prevent undesired side reactions during earlier synthetic steps.

Trifluoroacetic Acid-Mediated Deprotection

A patent example describes the use of trifluoroacetic acid (TFA) in dichloromethane () to cleave tert-butyl ester protections. In one protocol, a tert-butyl-protected precursor (200 mg) is treated with 0.2 mL TFA in for 4 hours, followed by pH adjustment to 8–9 using 1N NaOH to liberate the free amine. Subsequent coupling with indole-3-glyoxylic acid completes the synthesis.

Key Considerations:

Functionalization of Indole Derivatives

The indole nucleus often requires pre-functionalization before acetamide formation. Alkylation, formylation, or oxidation reactions at the indole’s 1- or 3-positions are common preparatory steps.

Oxidative Routes to the 2-Oxoacetamide Moiety

The ketone functionality in this compound can be introduced via oxidation of precursor alcohols or via direct formylation followed by condensation.

Periodate-Mediated Oxidation

Indole-3-acetic acid derivatives undergo oxidative decarboxylation using sodium periodate () in the presence of manganese-based catalysts. For instance, manganese(III)-salophen complexes catalyze the conversion of indole-3-acetic acid to indole-3-glyoxylic acid, which is subsequently coupled with phenethylamine.

Catalytic System:

-

Oxidant:

-

Catalyst: Mn(III)-tetra(4-pyridyl)porphyrin

-

Solvent: Acetonitrile/water (3:1)

Purification and Characterization

Final purification typically involves silica gel chromatography using gradients of ethyl acetate in hexanes (20–50% v/v). Analytical characterization combines nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Representative Data:

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid.

Reduction: Formation of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-ethanol.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.3 g/mol

- CAS Number : 94209-12-8

Structural Characteristics

The compound features an indole ring, which is known for its role in various biological activities. The presence of the phenethyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Anticancer Activity

Research indicates that 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Biological Research

The compound is also utilized in various biological assays to understand its mechanism of action.

Enzyme Inhibition Studies

It has been tested as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurodegeneration. For instance, it may inhibit certain kinases or phosphatases that are overactive in pathological conditions .

Signal Transduction Pathways

Research indicates that this compound may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment.

Pain Management

Some studies suggest that it may have analgesic properties, potentially offering new avenues for pain management therapies .

Antidepressant Activity

Given the structural similarity to other known antidepressants, there is ongoing research into its efficacy in treating mood disorders .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

N-Phenyl and N-(4-Octyloxyphenyl) Derivatives

- Both compounds exhibit α-amylase inhibitory and antioxidant activities, though quantitative data are absent in the provided evidence .

Chiral N-(1-Phenylethyl) Derivative

- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): The chiral phenethyl group induces stereoselective interactions, as evidenced by its orthorhombic crystal structure (space group P2₁2₁2₁, a = 7.307 Å, b = 8.559 Å). Hydrogen-bonding networks in the crystal lattice suggest enhanced stability compared to non-chiral analogues .

Adamantane-Substituted Derivatives

- Synthesis involves multi-step routes with oxalyl chloride and substituted amines .

Aryloxy and Methoxy-Substituted Analogues

- N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide () and N-(2-(3,4-dimethoxyphenyl)ethyl) derivative (): Electron-donating groups (e.g., benzyloxy, methoxy) may enhance binding to aromatic receptor pockets.

Pharmacological Profiles

Antimicrobial Activity

Antitumor Activity

Biological Activity

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features an indole moiety fused with a phenethyl group and an acetamide functional group. This unique structure contributes to its pharmacological profile, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole ring can bind to active sites on enzymes, potentially inhibiting their activity and modulating cellular processes such as proliferation and apoptosis .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against several solid tumors, particularly colon and lung cancers. It has been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation: The compound has demonstrated the ability to halt the growth of cancer cells by interfering with critical cellular pathways.

- Induction of apoptosis: Studies suggest that it can trigger programmed cell death in tumor cells, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Colon Cancer Models : In vitro assays revealed that the compound significantly inhibited the growth of colon cancer cell lines, showing an IC50 value indicative of potent activity against these cells .

- Lung Cancer Studies : Similar efficacy was observed in lung cancer models, where the compound's ability to induce apoptosis was linked to its interaction with specific molecular targets essential for tumor survival .

Comparative Biological Activity

The following table summarizes the biological activities of related indole derivatives, providing a comparative perspective on their efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-Indol-3-yl)-2-oxo-N-[4-chlorophenyl]acetamide | Indole core, chlorophenyl group | Antitumor activity |

| 2-(1H-Indol-3-yl)-2-oxo-N-[4-fluorophenyl]acetamide | Indole core, fluorophenyl group | Antitumor activity |

| 2-(1H-Indol-3-yl)-2-oxo-N-(phenethyl)acetamide | Indole core, phenethyl group | Moderate antitumor activity |

This table illustrates how variations in substituents on the indole core can influence biological activity.

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions.

- Step 1 : Construct the indole core via Friedel-Crafts acylation or alkylation of indole derivatives using acetic anhydride or chloroacetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions .

- Step 2 : Introduce the phenethylamine group via nucleophilic substitution or amidation. For example, react indole-3-acetic acid derivatives with phenethylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIPEA as a base .

- Critical Parameters : Temperature (reflux for acylation), solvent polarity (DMF for amidation), and stoichiometric ratios (excess phenethylamine to drive reaction completion).

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer : Use a combination of techniques to confirm structure and purity:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance amidation efficiency. For example, DMF increases reaction rates due to its high dielectric constant .

- Catalyst Screening : Test bases like NaH or LHMDS for deprotonation in coupling reactions. NaH in THF at −70°C improves regioselectivity in alkylation steps .

- Workup Strategies : Employ recrystallization (methanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) to isolate pure product .

- Yield Tracking : Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to monitor reaction progress and minimize side products .

Q. How do structural modifications (e.g., halogenation, methoxy groups) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Design :

- Halogenation : Introduce Cl or F at the phenyl ring (para position) to enhance lipophilicity and receptor binding. For example, 4-Cl derivatives show improved antioxidant activity in DPPH assays .

- Methoxy Groups : Add methoxy substituents to the phenethyl chain to modulate electron density. 3,4-Dimethoxy analogs exhibit enhanced anti-inflammatory activity due to increased hydrogen bonding with COX-2 .

- Testing Protocols :

- In Vitro Assays : FRAP (ferric reducing power) and DPPH radical scavenging for antioxidants ; COX-2 inhibition assays for anti-inflammatory activity .

- Dose-Response Curves : Compare IC₅₀ values (e.g., 3j in has IC₅₀ = 12.5 μM in DPPH) to establish potency trends .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., DPPH concentration, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying DPPH stock concentrations (50–100 μM) .

- Control Normalization : Use ascorbic acid or Trolox as positive controls in antioxidant assays to calibrate results .

- Target Validation : Confirm mechanism of action via knock-out models (e.g., siRNA silencing of COX-2 to validate anti-inflammatory targets) .

Q. What strategies ensure compound stability during long-term storage?

- Methodological Answer :

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Indole derivatives are prone to oxidation; store under nitrogen at −20°C in amber vials .

- Excipient Screening : Add antioxidants (0.1% BHT) or lyophilize with trehalose to prevent aggregation .

Data Contradiction Analysis

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.